molecular formula C24H20N4O2S B12127783 3-[(3,4-dimethylphenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine

3-[(3,4-dimethylphenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B12127783
M. Wt: 428.5 g/mol
InChI Key: BUKNJEFSAIALRT-UHFFFAOYSA-N
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Description

3-[(3,4-dimethylphenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine: is a chemical compound with the following properties:

    Molecular Formula: C23H19N5O2S2\mathrm{C_{23}H_{19}N_{5}O_{2}S_{2}}C23​H19​N5​O2​S2​

    Average Mass: 461.559 Da

    Monoisotopic Mass: 461.098022 Da

    ChemSpider ID: 4624761

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve the condensation of appropriate precursors. One common method is the reaction between a sulfonyl chloride and an amine, followed by cyclization. The choice of reagents and conditions may vary, but the overall strategy remains consistent.

Industrial Production: Industrial production methods typically optimize yield, scalability, and cost-effectiveness. These may involve continuous flow processes, solid-phase synthesis, or other efficient techniques.

Chemical Reactions Analysis

Reaction Types:

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Substitution: Exhibits nucleophilic substitution reactions at suitable positions.

    Reduction: Can be reduced to corresponding amines or other derivatives.

Common Reagents and Conditions:

    Sulfonyl Chlorides: Used for sulfonylation.

    Amines: React with sulfonyl chlorides to form the target compound.

    Cyclization Conditions: Promote the formation of the pyrroloquinoxaline ring system.

Major Products: The major product is the desired compound itself, with the sulfonyl and pyrroloquinoxaline moieties intact.

Scientific Research Applications

Chemistry:

    Building Block: Used in the synthesis of more complex molecules.

    Fluorescent Probes: Modified derivatives may serve as fluorescent probes for biological studies.

Biology and Medicine:

    Biological Activity: Investigated for potential pharmacological effects.

    Drug Development: May be a lead compound for drug discovery.

Industry:

    Materials Science:

Mechanism of Action

The exact mechanism of action is context-dependent and requires further research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are related compounds, 3-[(3,4-dimethylphenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine stands out due to its unique combination of structural features.

Similar Compounds:

Properties

Molecular Formula

C24H20N4O2S

Molecular Weight

428.5 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-1-phenylpyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C24H20N4O2S/c1-15-12-13-18(14-16(15)2)31(29,30)22-21-24(27-20-11-7-6-10-19(20)26-21)28(23(22)25)17-8-4-3-5-9-17/h3-14H,25H2,1-2H3

InChI Key

BUKNJEFSAIALRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=CC=C5)N)C

Origin of Product

United States

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